MAM2201 N-(4-hydroxypentyl) Metabolite

Descripción general

Descripción

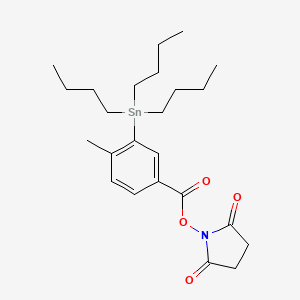

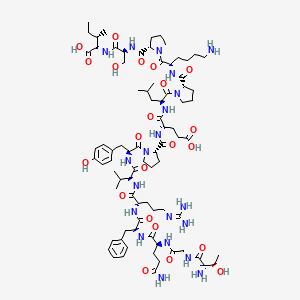

El metabolito de MAM2201 N-(4-hidroxipentil) es un metabolito cannabinoide sintético derivado de MAM2201. Es un posible metabolito de fase 1 basado en el metabolismo conocido de compuestos similares . Este compuesto se utiliza principalmente para aplicaciones forenses y de investigación .

Aplicaciones Científicas De Investigación

El metabolito de MAM2201 N-(4-hidroxipentil) se utiliza principalmente en aplicaciones forenses y de investigación. Sirve como un estándar de referencia para la detección y cuantificación de cannabinoides sintéticos en muestras biológicas. El compuesto se utiliza en:

Química forense: Para identificar y cuantificar cannabinoides sintéticos en muestras forenses.

Toxicología clínica: Para estudiar el metabolismo y la toxicología de los cannabinoides sintéticos.

Pruebas de drogas en orina: Como calibrador y control en los métodos de prueba GC/MS y LC/MS.

Mecanismo De Acción

El metabolito de MAM2201 N-(4-hidroxipentil) ejerce sus efectos interactuando con los receptores cannabinoides, principalmente el receptor CB1 . El compuesto se une a estos receptores, lo que lleva a diversos efectos fisiológicos y neurológicos. Los objetivos moleculares exactos y las vías implicadas en su mecanismo de acción todavía están bajo investigación.

Análisis Bioquímico

Biochemical Properties

MAM2201 N-(4-hydroxypentyl) Metabolite plays a crucial role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. This compound is known to interact with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G-protein-coupled receptors involved in various physiological processes. The interaction of this compound with these receptors can modulate signal transduction pathways, leading to changes in cellular responses. Additionally, this metabolite may interact with other proteins and enzymes involved in the metabolism and degradation of cannabinoids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound can influence neurotransmitter release and synaptic plasticity by modulating the activity of cannabinoid receptors. In immune cells, this compound can affect cytokine production and immune response. Furthermore, this metabolite may impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cannabinoid receptors. Upon binding to CB1 and CB2 receptors, this metabolite can activate or inhibit downstream signaling pathways, resulting in changes in cellular responses. Additionally, this compound may influence enzyme activity, leading to the inhibition or activation of specific biochemical reactions. Changes in gene expression may also occur as a result of the interaction of this metabolite with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also exert biological effects. Long-term exposure to this metabolite may lead to sustained changes in cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may produce subtle changes in cellular function, while higher doses can lead to more pronounced effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including alterations in behavior, organ function, and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cannabinoid metabolism. This compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The interaction of this compound with these enzymes can influence metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of this compound to plasma proteins can impact its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del metabolito de MAM2201 N-(4-hidroxipentil) implica la hidroxilación de la cadena lateral pentil de MAM2201. La ruta sintética típicamente incluye los siguientes pasos:

Material de partida: MAM2201.

Métodos de producción industrial

el compuesto está disponible como material de referencia certificado en metanol, adecuado para su uso en métodos de prueba de cannabinoides sintéticos GC/MS y LC/MS .

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolito de MAM2201 N-(4-hidroxipentil) puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El grupo hidroxilo puede reducirse para formar el alcano correspondiente.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de ácido.

Productos principales formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcanos.

Sustitución: Formación de éteres o ésteres.

Comparación Con Compuestos Similares

El metabolito de MAM2201 N-(4-hidroxipentil) es estructuralmente similar a otros cannabinoides sintéticos, como el metabolito de AM2201 N-(4-hidroxipentil) . es único debido a la presencia de un grupo hidroxilo en la posición 4 de la cadena lateral pentil. Los compuestos similares incluyen:

Metabolito de AM2201 N-(4-hidroxipentil): Un metabolito cannabinoide sintético estructuralmente relacionado.

Ácido MAM2201 N-pentanoico: Otro metabolito de MAM2201.

Propiedades

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO2/c1-17-12-13-22(20-9-3-2-8-19(17)20)25(29)23-16-27(14-6-7-18(28)15-26)24-11-5-4-10-21(23)24/h2-5,8-13,16,18,28H,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTSWDJPCZIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017791 | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-05-6 | |

| Record name | MAM-2201 N-(4-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM2201 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAM-2201 N-(4-HYDROXYPENTYL)METABOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ2BB26N57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)